6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is considered a "privileged scaffold" in medicinal chemistry. This is due to its recurring presence in a multitude of biologically active compounds and clinically approved drugs. Its structural resemblance to the endogenous purine (B94841) nucleus enables it to act as a bioisostere, effectively mimicking natural purines and interacting with their corresponding enzymes and receptors.
This unique characteristic has been exploited to develop a diverse array of therapeutic agents. Notably, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its incorporation into drugs targeting Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other important kinase families. Beyond kinase inhibition, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties. researchgate.net
Overview of the Chemical Compound 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Structural Context
This compound is a specifically substituted derivative of the core pyrrolo[2,3-d]pyrimidine structure. Its key structural features, which are pivotal to its utility in chemical synthesis, are:
The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic heterocyclic system provides the fundamental framework that imparts the inherent biological relevance to the molecule.
An Iodine Atom at the 6-position: The presence of the iodo group is of paramount importance. It serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This allows for the systematic modification of the scaffold to explore structure-activity relationships and optimize biological activity.
A Methyl Group at the 7-position: The methylation at this position of the pyrrole (B145914) nitrogen can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
An Amine Group at the 2-position: The amino group provides another site for potential modification and can play a crucial role in forming hydrogen bonds with target proteins, thereby contributing to the binding affinity of the final molecule.
These features collectively make this compound a valuable and highly sought-after building block in the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives.
Below is a table summarizing the key structural features of this compound.
| Feature | Description | Significance in Chemical Synthesis |
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine | Bioisostere of purines, providing a foundation for biological activity. |
| Iodine at C6 | A halogen substituent | Acts as a key reactive site for introducing chemical diversity via cross-coupling reactions. |
| Methyl at N7 | An alkyl group on the pyrrole nitrogen | Can modulate physicochemical properties and target interactions of derivative compounds. |
| Amine at C2 | A primary amine substituent | Offers a point for further functionalization and can participate in crucial hydrogen bonding. |
Research Objectives and Scope of Academic Inquiry for this compound
The primary research interest in this compound is centered on its application as a strategic intermediate in the synthesis of novel, biologically active molecules. The overarching academic and industrial objectives for its use include:
Development of Novel Kinase Inhibitors: A significant portion of research is dedicated to using this compound as a starting material for the synthesis of potent and selective kinase inhibitors. nih.gov The ability to introduce diverse substituents at the 6-position via the iodo group allows for the fine-tuning of inhibitory activity against specific kinases implicated in various diseases. nih.gov
Exploration of Structure-Activity Relationships (SAR): By systematically varying the groups introduced at the 6-position, researchers can elucidate the structural requirements for optimal biological activity. This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.
Synthesis of Chemical Probes: The pyrrolo[2,3-d]pyrimidine scaffold, functionalized through intermediates like this compound, is used to create chemical probes for studying the function of specific enzymes and cellular pathways.
Expansion of Chemical Space: The use of this and similar intermediates allows for the exploration of novel chemical space around the pyrrolo[2,3-d]pyrimidine scaffold, potentially leading to the discovery of compounds with entirely new biological activities.
The scope of inquiry is therefore broad, spanning from fundamental synthetic methodology development to the application of the resulting compounds in biological systems to probe disease mechanisms and identify potential therapeutic leads. The strategic placement of the iodo, methyl, and amine groups on the pyrrolo[2,3-d]pyrimidine core makes this compound a cornerstone in the ongoing exploration of this important class of heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWSLGIGNKREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219929 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-48-2 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine
De Novo Synthesis Routes to the Pyrrolo[2,3-d]pyrimidine Core and its Iodinated Analogues
The construction of the pyrrolo[2,3-d]pyrimidine ring system is a cornerstone of synthesizing a wide array of derivatives. These routes typically involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) or, conversely, the formation of a pyrimidine ring from a pyrrole precursor.
The assembly of the pyrrolo[2,3-d]pyrimidine core relies on a variety of readily available starting materials. The choice of precursor is critical as it often dictates the substitution pattern on the final heterocyclic system, particularly on the pyrimidine ring. Common starting materials include substituted pyrimidines, which undergo reactions to form the fused pyrrole ring.
Key precursors include:
Aminopyrimidines: 6-aminouracil (B15529) and its derivatives are frequently used starting points. For instance, 6-amino-1,3-dimethyluracil (B104193) can react with various electrophilic partners to initiate cyclization. nih.govscielo.org.mx
Halogenated Pyrimidines: Compounds like 5-bromo-2,4-dichloropyrimidine (B17362) serve as versatile precursors. tandfonline.com The halogen atoms act as handles for subsequent cross-coupling reactions that build the pyrrole ring. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is itself a common starting material for further functionalization. nih.govmdpi.com
Thio-substituted Pyrimidines: 2-Mercapto-6-amino-4-pyrimidinone and its S-alkylated derivatives are effective precursors. The thioalkyl group can be displaced later in the synthesis to introduce other functionalities. metall-mater-eng.com
Non-pyrimidine Precursors: An alternative strategy involves building the pyrimidine ring onto a pyrrole. However, a more common de novo approach starts with acyclic or non-pyrimidine heterocyclic precursors entirely. For example, 2-amino-5-substituted-furans carrying a cyano group can react with guanidine (B92328) to directly form the 2,4-diaminopyrrolo[2,3-d]pyrimidine structure. google.com
The following table summarizes key starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidine core.
Table 1: Key Precursors for Pyrrolo[2,3-d]pyrimidine Synthesis
| Precursor Class | Specific Example | Resulting Core Feature | Source(s) |
|---|---|---|---|
| Aminopyrimidines | 6-Amino-1,3-dimethyluracil | Dioxo-pyrrolo[2,3-d]pyrimidine | nih.govscielo.org.mx |
| Halogenated Pyrimidines | 5-Bromo-2,4-dichloropyrimidine | Dichloro-pyrrolo[2,3-d]pyrimidine | tandfonline.com |
| Thio-substituted Pyrimidines | 2-Mercapto-6-amino-4-pyrimidinone | Thio-substituted or Oxo-pyrrolo[2,3-d]pyrimidine | metall-mater-eng.com |
Cyclization and Ring-Forming Reactions
Several distinct chemical transformations are employed to achieve the crucial ring-closing step that forms the bicyclic pyrrolo[2,3-d]pyrimidine scaffold.
Michael Addition-Nef Reaction Cascade: This strategy is effective when starting with 6-aminopyrimidines. The C-5 position of the pyrimidine acts as a nucleophile in a Michael addition to a nitroalkene. The resulting intermediate then undergoes a reductive cyclization, often mediated by reagents like titanium(III) chloride, in a process known as the Nef reaction to form the pyrrole ring. metall-mater-eng.comstrath.ac.uk
Palladium- or Copper-Catalyzed Cross-Coupling/Cyclization: Starting from a halogenated pyrimidine, such as a 5-bromopyrimidine, a Sonogashira cross-coupling reaction with a terminal alkyne can be performed. tandfonline.com The resulting alkynylpyrimidine intermediate undergoes a subsequent base- or metal-catalyzed intramolecular cyclization (annulation) to form the pyrrole ring. Copper-catalyzed variations of this reaction offer a more economical and less toxic alternative to palladium. tandfonline.com
Cascade Annulation Reactions: One-pot procedures have been developed for efficiency. For example, a cascade reaction between 6-amino-1,3-dimethyluracil and aurones, promoted by an iodine/DMSO system, proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and ring-opening to construct the functionalized pyrrolo[2,3-d]pyrimidine core. nih.govresearchgate.net
Multi-Component Reactions: Efficient one-pot, three-component reactions have been developed, such as the reaction between arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. These methods provide rapid access to complex and polyfunctionalized pyrrolo[2,3-d]pyrimidine systems. scielo.org.mx
Targeted Synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
The synthesis of the specific target compound requires a sequence of reactions to install the iodo, methyl, and amine groups at the correct positions. The order of these functionalization steps is critical to manage regioselectivity and functional group compatibility. A plausible synthetic pathway involves the creation of a 2-amino-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by sequential iodination and methylation.
The introduction of an iodine atom onto the pyrrole ring of the 7-deazapurine scaffold is an electrophilic aromatic substitution. The pyrrole ring has two potentially reactive sites, C-5 and C-6. Achieving regioselectivity for the C-6 position is a key challenge. The outcome of the reaction depends on the iodinating agent, reaction conditions, and the electronic nature of the substituents already present on the heterocyclic core. The 2-amino group on the pyrimidine ring is electron-donating, which activates the pyrrole ring towards electrophilic attack.
While specific protocols for the C-6 iodination of the 2-amino scaffold are not extensively detailed, general methods for iodinating electron-rich heterocycles can be applied. The synthesis of 4-amino-6-iodo-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine as a synthetic intermediate confirms the feasibility of this transformation. acs.orgnih.gov
Common iodination reagents and strategies include:
N-Iodosuccinimide (NIS): A mild and widely used source of electrophilic iodine. The reaction is typically carried out in an aprotic solvent like DMF or chloroform.
Iodine Monochloride (ICl): A more reactive iodinating agent that can be effective for less activated substrates.
Molecular Iodine (I₂): Often used in combination with a base or an oxidizing agent to generate the active electrophilic species.
Controlling the regioselectivity between the C-5 and C-6 positions may require careful optimization of solvents, temperature, and the choice of iodinating agent. In some cases, a protecting group at the N-7 position can influence the electronic distribution in the pyrrole ring and direct the substitution to the desired position. nih.gov
Alkylation of the pyrrole nitrogen (N-7) is a standard transformation. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated pyrrole nitrogen attacks a methylating agent.
The general procedure involves two steps:
Deprotonation: The N-7 proton of the pyrrolo[2,3-d]pyrimidine is acidic and can be removed by a suitable base to generate a nucleophilic anion.
Alkylation: The resulting anion is treated with an electrophilic methyl source to form the N-C bond.
The following table details common reagents used for this transformation.
Table 2: Reagents for N-7 Methylation
| Reagent Type | Specific Examples | Solvent(s) |
|---|---|---|
| Bases | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | DMF, Acetonitrile (B52724), THF |
| Methylating Agents | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | DMF, Acetonitrile, THF |
The choice of base and solvent is crucial for achieving high yields and avoiding side reactions, such as methylation of the exocyclic C-2 amino group.
The 2-amino group of the target compound can be incorporated using two primary approaches: building the ring system with the amine group already in place or by functionalizing a pre-formed pyrrolo[2,3-d]pyrimidine core.
De Novo Synthesis: As mentioned previously, one of the most direct methods is to use guanidine as a key building block. The condensation of guanidine with a suitable precursor, such as an α,β-unsaturated nitrile or ester derivative of a furan, directly constructs the pyrimidine ring with amino groups at the C-2 and C-4 positions. google.com
Functional Group Interconversion: A more common strategy involves the displacement of a suitable leaving group from the C-2 position of an existing pyrrolo[2,3-d]pyrimidine scaffold.
From a 2-Chloro Precursor: A 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative can be synthesized and subsequently reacted with ammonia (B1221849) or an ammonia equivalent in a nucleophilic aromatic substitution reaction to install the 2-amino group. researchgate.net
From a 2-Thioalkyl Precursor: The 2-thioalkyl group is another effective leaving group. metall-mater-eng.comstrath.ac.uk The sulfur atom can be oxidized to a more electron-withdrawing sulfoxide (B87167) or sulfone, which greatly facilitates nucleophilic displacement by an amine. This oxidation-substitution methodology provides a versatile route to 2-amino derivatives. strath.ac.uk
Advanced Synthetic Techniques and Optimization
The synthesis and derivatization of the this compound scaffold rely on advanced organic chemistry techniques. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine (B94841), is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. researchgate.netnih.gov Optimization of synthetic routes is crucial for accessing novel analogs with improved biological activity. This involves leveraging modern catalytic systems, understanding the reactivity of the heterocyclic core, employing strategic use of protecting groups, and utilizing technologies that can accelerate reaction rates and improve yields.
Palladium-Catalyzed Cross-Coupling Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis and Derivatization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing an efficient means to modify the pyrrolo[2,3-d]pyrimidine skeleton. researchgate.net The iodine atom at the C-6 position of this compound serves as an excellent handle for these transformations, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is widely used to form a carbon-carbon bond between the C-6 position and various aryl or heteroaryl groups. The reaction typically involves coupling the 6-iodo derivative with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of a protected 4-chloro-6-iodopyrrolo[2,3-d]pyrimidine with various boronic acids has been used to generate libraries of C-6 substituted compounds. nih.govacs.org Common catalysts for this transformation include Pd(dppf)₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). researchgate.netmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C triple bond by coupling the 6-iodo derivative with a terminal alkyne. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a base like an amine. This method is valuable for introducing alkynyl moieties, which can serve as versatile intermediates for further functionalization or as key structural elements in biologically active molecules. researchgate.netnih.govrsc.org
Stille Coupling: The Stille reaction involves the coupling of the 6-iodo compound with an organostannane reagent. This method is known for its tolerance of a wide variety of functional groups. It has been employed in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives where other coupling methods might be less effective. researchgate.net
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on the 6-iodopyrrolo[2,3-d]pyrimidine scaffold.
| Coupling Reaction | Reactant | Catalyst/Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)₂Cl₂ / K₂CO₃ or K₃PO₄ | Dioxane/Water or Ethanol (B145695)/Water | 90-100 °C | 6-Aryl/Heteroaryl derivative |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | DMF or THF | Room Temp to 80 °C | 6-Alkynyl derivative |
| Stille | Organostannane (e.g., Tributylvinylstannane) | Pd(PPh₃)₄ | THF or Dioxane | Reflux | 6-Vinyl/Aryl derivative |
Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine System
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine system, particularly at the C-2 and C-4 positions when they are substituted with a suitable leaving group, such as a halogen. While the C-6 iodo group is generally unreactive towards SNAr, the synthesis of the target compound, which bears a C-2 amino group, often involves an SNAr step on a precursor.
For example, a common synthetic precursor is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine at the C-4 position is typically more reactive towards nucleophilic displacement than the one at C-2. google.com This differential reactivity allows for sequential and regioselective substitution. Amines, alcohols, and thiols can be used as nucleophiles to displace the chloro groups. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines is a frequently used method to install diverse side chains crucial for biological activity. mdpi.comnih.gov These reactions can be performed under thermal conditions, often in a polar solvent like ethanol or isopropanol, and sometimes with the addition of an acid or base to facilitate the reaction. google.comnih.gov Studies have shown that water can be an effective solvent for the amination of 4-chloropyrrolopyrimidines under acidic conditions, offering a greener and more cost-effective alternative to organic solvents. nih.gov
Protective Group Strategies in Pyrrolo[2,3-d]pyrimidine Synthesis
The synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives often necessitates the use of protecting groups to mask reactive functional groups, particularly the N-7 nitrogen of the pyrrole ring. Protection of this nitrogen prevents unwanted side reactions during subsequent synthetic steps, such as metalation or cross-coupling, and can improve the solubility of intermediates. nih.gov
A common and effective protecting group for the N-7 position is the (trimethylsilyl)ethoxymethyl (SEM) group. It is typically installed by treating the N-H pyrrole with SEM-Cl in the presence of a base like sodium hydride (NaH). The SEM group is robust under many reaction conditions, including those used for palladium-catalyzed cross-coupling and nucleophilic substitution, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) or with fluoride (B91410) ion sources. acs.orgnih.gov
Another widely used protecting group is the tosyl (p-toluenesulfonyl) group. It is installed using tosyl chloride and a base. The tosyl group is an electron-withdrawing group that can influence the reactivity of the heterocyclic system. It is typically removed under basic conditions, for example, by hydrolysis with aqueous sodium hydroxide (B78521). google.com The choice of protecting group is critical and depends on the planned synthetic route and the chemical stability of other functional groups in the molecule.
The table below outlines common protecting groups used in pyrrolo[2,3-d]pyrimidine synthesis.
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Key Features |
|---|---|---|---|---|
| (Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TFA, HCl, or TBAF | Stable to many cross-coupling conditions; Cleaved by acid or fluoride. acs.orgnih.gov |
| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, Base | NaOH, H₂O or other basic hydrolysis | Electron-withdrawing; Stable to acidic and many oxidative/reductive conditions. google.com |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA, HCl) | Commonly used but can decrease regioselectivity in some Suzuki couplings. researchgate.net |
Microwave-Assisted Organic Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com Microwave irradiation provides efficient and rapid heating of the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, compared to conventional heating methods. researchgate.net This can also lead to increased product yields and reduced formation of side products.
Many of the key transformations in the synthesis of this compound and its analogs, such as palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic aromatic substitutions, are amenable to microwave heating. mdpi.commdpi.com For example, a Suzuki coupling that might require several hours at reflux using an oil bath could potentially be completed in 10-20 minutes in a microwave reactor. nih.gov This acceleration is particularly beneficial for high-throughput synthesis in the context of medicinal chemistry, enabling the rapid generation of compound libraries for biological screening.
Chemical Reactivity and Functionalization of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine
Reactivity at the Iodo Substituent (C-6 Position)
The carbon-iodine bond at the C-6 position of the pyrrolo[2,3-d]pyrimidine core is the most versatile site for introducing structural diversity. The iodo group serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, which are the predominant methods for its functionalization.
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C-6 position. The Suzuki-Miyaura and Sonogashira reactions are extensively used to introduce aryl, heteroaryl, and alkynyl moieties, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-iodo derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is robust and tolerates a wide range of functional groups. Studies on related 6-substituted and 5-iodo-7-deazapurine systems demonstrate that catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases such as K₂CO₃ or Na₂CO₃ in solvents like dioxane/water or DMF are effective. mdpi.com The reactivity of iodo-7-deazapurines in Suzuki reactions has been noted to be lower than that of corresponding iodopyrimidines, but still sufficient for achieving good yields, particularly at the terminal positions of DNA strands. nih.gov This methodology allows for the synthesis of C-6 arylated and heteroarylated pyrrolo[2,3-d]pyrimidines, which are common motifs in kinase inhibitors. mdpi.com
Sonogashira Coupling: The Sonogashira reaction enables the introduction of terminal alkynes at the C-6 position. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) or diisopropylethylamine. nih.govrsc.org The resulting 6-alkynyl derivatives are valuable intermediates that can be further elaborated, for instance, through hydrogenation to alkyl chains or by participating in cycloaddition reactions. rsc.org Research on analogous 7-iodo-7-deazapurine ribonucleosides has shown that Sonogashira coupling is a viable method for creating C-C bonds at the pyrrole (B145914) ring, a principle that extends to the C-6 position. researchgate.netresearchgate.net
| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 6-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 6-Heteroaryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, rt | 6-Alkynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
This table presents typical conditions for cross-coupling reactions at the C-6 iodo position, extrapolated from methodologies applied to analogous pyrrolo[2,3-d]pyrimidine systems.
While palladium-catalyzed cross-coupling is the dominant strategy for functionalizing the C-6 position, other substitution reactions are theoretically possible but less commonly reported.
Direct nucleophilic aromatic substitution (SNAr) of the iodo group is challenging. The pyrrolo[2,3-d]pyrimidine ring system is not inherently electron-deficient enough to facilitate SNAr reactions under standard conditions. Unlike highly activated systems (e.g., those with multiple strong electron-withdrawing groups), the displacement of the iodide by nucleophiles like amines or alkoxides typically requires harsh conditions and may result in low yields.
The pyrrole moiety of the 7-deazapurine scaffold is susceptible to electrophilic substitution. However, these reactions, such as halogenation or nitration, tend to occur at the more electron-rich C-5 position of the pyrrole ring rather than displacing the substituent at C-6. nih.gov Furthermore, studies on related 7-deazapurines have shown that C-H activation reactions, such as amination or imidation, occur regioselectively at the C-8 position (equivalent to C-5 in pyrrolo[2,3-d]pyrimidines), highlighting the inherent reactivity of the pyrrole ring at other sites. nih.gov Consequently, the functionalization of the C-6 position relies almost exclusively on the reactivity of the pre-installed iodo substituent via cross-coupling chemistry.
Reactivity of the Amine Group (C-2 Position)
The exocyclic amino group at the C-2 position behaves as a typical heteroaromatic amine, serving as a nucleophile for various transformations. Its reactivity allows for the introduction of diverse side chains, which can modulate the compound's physicochemical properties and biological activity.
Acylation: The C-2 amino group can be readily acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction forms an amide linkage, which can be used to introduce a variety of functional groups. For example, pivaloylation of the 2-amino group on a related pyrrolo[2,3-d]pyrimidine scaffold has been reported as a method to increase solubility and act as a protecting group. This highlights the feasibility of acylation on this specific amine.
Alkylation: Direct alkylation of the 2-amino group can be achieved with alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amine derivatives.
Amide Derivatives: Beyond simple acylation, the C-2 amino group can participate in amide bond formation with carboxylic acids using peptide coupling reagents. fishersci.co.uk Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction under mild conditions. fishersci.co.ukluxembourg-bio.com
Urea (B33335) Derivatives: The C-2 amine can react with isocyanates to form urea derivatives. This transformation is typically high-yielding and proceeds by simply mixing the amine and the isocyanate in an aprotic solvent. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing urea moieties has been explored as a strategy for developing novel anticancer agents, indicating the utility of this functionalization. nih.gov
| Reaction Type | Reagent | Product Functional Group |
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine |
| Amide Coupling | Carboxylic Acid (R-COOH), EDC/HOBt | Amide |
| Urea Formation | Isocyanate (R-NCO) | Urea |
This table summarizes common reactions involving the C-2 amino group.
Transformations Involving the Pyrrole Nitrogen (N-7 Position)
In the specified compound, the pyrrole nitrogen is already substituted with a methyl group. This N-7 methylation is significant as it prevents the formation of N-7/N-9 regioisomers that can occur during the glycosylation or alkylation of 7H-pyrrolo[2,3-d]pyrimidines. researchgate.net The synthesis of the title compound itself involves the regioselective alkylation of the N-7 position of the parent 2-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, typically using an alkylating agent like methyl iodide in the presence of a base such as K₂CO₃ or NaH in an aprotic solvent like DMF or acetonitrile (B52724). benthamdirect.com
Alkylation and Arylation of N-7
The N-7 position of the pyrrole ring in pyrrolo[2,3-d]pyrimidine scaffolds is readily functionalized through alkylation. This reaction is a common strategy for introducing diverse substituents to modify the compound's steric and electronic properties. Standard procedures for N-7 alkylation involve the treatment of the N-H precursor with an appropriate alkylating agent under basic conditions. nih.gov
For instance, the N-7 position can be alkylated using various arylmethyl halides in the presence of a base like sodium hydride. researchgate.net Another established method employs alkyl bromides or tosylates with a base to introduce the desired substituent at the N-7 position of the pyrrolo[2,3-d]pyrimidine core. nih.gov While N-7 alkylation is a well-established and versatile reaction for this class of compounds, direct N-7 arylation is less commonly reported in the literature compared to the extensive studies on C-H arylation of the heterocyclic core. nih.govrsc.org
| Reagents and Conditions | N-7 Substituent Introduced | Reference |
|---|---|---|
| Substituted Arylmethyl Halides, Sodium Hydride (NaH) | Arylmethyl groups | researchgate.net |
| Alkyl Bromides or Tosylates, Basic Conditions | Various alkyl groups | nih.gov |
| 4-Nitrobenzyl Bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN) | 4-Nitrobenzyl | mdpi.com |
Influence of N-7 Substituents on Reactivity
In synthetic chemistry, the N-7 position is sometimes protected before carrying out modifications elsewhere on the molecule, such as iodination or cross-coupling reactions, indicating that the N-H proton can interfere with these reaction conditions. nih.gov The substituent at N-7 can also dictate the molecule's biological function. For example, studies on different series of pyrrolo[2,3-d]pyrimidines have shown that the N-7 substituent is a key determinant of inhibitory activity against various enzymes. A 7-(3,5-difluorobenzyl) group was found to be critical for potent STAT6 inhibition, while a para-nitrobenzyl moiety was identified as one of the best substituents for antiviral activity against the Zika Virus. mdpi.comresearchgate.net This highlights that both hydrophobic and hydrophilic groups at N-7 can be accommodated by biological targets, underscoring the importance of this position for molecular design. nih.gov
| N-7 Substituent | Observed Influence | Reference |
|---|---|---|
| Para-nitrobenzyl | Identified as one of the best substituents for anti-Zika Virus activity. | mdpi.com |
| 3,5-Difluorobenzyl | Critical for potent inhibitory activity against STAT6. | researchgate.net |
| Cyclopropylmethyl | Demonstrated binding comparable to more hydrophilic groups in PfCDPK4 inhibitors. | nih.gov |
| Protective Group (e.g., SEM) | Used to prevent interference during subsequent reactions like iodination and Suzuki coupling. | nih.gov |
General Reaction Mechanisms of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
The presence of the iodine atom at the C6 position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds by coupling the iodo-derivative with various aryl boronic acids or their esters. nih.govnih.gov
The general mechanism for the Suzuki-Miyaura coupling reaction in this context follows a well-established catalytic cycle:
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the carbon-iodine bond of the pyrrolo[2,3-d]pyrimidine, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center from an organoborane species, which is activated by a base. This step regenerates the boron species and forms a diorganopalladium(II) complex.
Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the final C-C coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
This powerful reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C6 position, providing a straightforward route to a diverse library of compounds for biological screening. nih.govnih.gov
Computational and Theoretical Investigations of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and energetics of pyrrolo[2,3-d]pyrimidine derivatives, offering a balance between computational cost and accuracy. tandfonline.com These calculations can predict optimized geometries, molecular orbital energies, and other electronic properties that govern the molecule's reactivity and interaction capabilities. tandfonline.comresearchgate.net
DFT calculations are employed to determine the electronic structure of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity.
For the broader class of pyrrolo[2,3-d]pyrimidines, DFT studies using methods like B3LYP/6-311G++ have been used to obtain optimized structures with minimal energy and to analyze the HOMO-LUMO energies. tandfonline.com These analyses help in understanding the regions of the molecule that are most likely to participate in chemical reactions or intermolecular interactions. The distribution of electron density, electrostatic potential, and orbital shapes reveals the nucleophilic and electrophilic sites within the molecule, which is essential for predicting its binding behavior.
| Parameter | Description | Typical Method | Significance |
|---|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311G++) tandfonline.com | Provides the foundational structure for all other computational studies like docking. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G++) tandfonline.com | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G++) tandfonline.com | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies. | Correlates with chemical reactivity and kinetic stability. |
| Partial Charges | Distribution of electron charge among the atoms in the molecule. | RESP protocol nih.gov | Helps in understanding electrostatic interactions with protein targets. |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, this involves rotation around single bonds, though the fused ring system is largely rigid. The orientation of the exocyclic 2-amino group is a key conformational feature.
Tautomerism is another important consideration for heterocyclic compounds containing amino groups. The 2-amino group on the pyrimidine (B1678525) ring can potentially exist in equilibrium with its imino tautomer. Quantum chemical calculations can predict the relative stabilities of these tautomeric forms by computing their energies. For most biological systems, the amino form of related 2-aminopyrimidines is predominantly favored. Understanding the dominant tautomer is crucial as it dictates the pattern of hydrogen bond donors and acceptors available for protein binding.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use the principles of classical mechanics to predict how a ligand like this compound might interact with a biological target. These methods are instrumental in drug discovery for hit identification and lead optimization.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Colony-Stimulating Factor 1 Receptor (CSF1R), and p21-activated kinase 4 (PAK4). mdpi.comnih.govmdpi.comacs.org
Docking studies of these analogs reveal a conserved binding mode within the ATP-binding pocket of kinases. nih.gov Key interactions typically involve:
Hydrogen bonding: The nitrogen atoms in the pyrimidine ring and the pyrrole (B145914) N-H group often act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with the hinge region of the kinase. mdpi.com
Hydrophobic interactions: The fused ring system provides a surface for hydrophobic and van der Waals interactions with nonpolar residues in the active site.
Substituent Interactions: The substituents at positions 2, 6, and 7 dictate selectivity and potency by forming specific interactions with different sub-pockets of the binding site. The iodine atom at the 6-position can form halogen bonds or engage in hydrophobic interactions, while the 7-methyl group can influence the compound's orientation and fit within the pocket.
| Protein Target | Protein Family | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|
| Protein Kinases (EGFR, Her2, VEGFR2, CDK2) | Tyrosine and Serine/Threonine Kinases | Hinge region residues for H-bonding, hydrophobic pocket residues. | mdpi.comnih.gov |
| p21-activated kinase 4 (PAK4) | Serine/Threonine Kinase | Interactions with the hinge region and charged residues around the binding site. | mdpi.com |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Receptor Tyrosine Kinase | Binding in the DFG-out-like conformation, interactions with the NH of the pyrrole unit. | acs.org |
| HCV NS5B Polymerase | Viral RNA-dependent RNA polymerase | Binding to non-nucleoside inhibitory sites. | nih.gov |
| Discoidin Domain Receptor 2 (DDR2) | Receptor Tyrosine Kinase | Interactions within the DDR2 active site. | mdpi.com |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding mode.
In a typical MD study of a pyrrolo[2,3-d]pyrimidine inhibitor, the docked complex is placed in a simulated physiological environment (water, ions) and the motions of all atoms are calculated over a period, often hundreds of nanoseconds. mdpi.com Key analyses include:
Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid upon ligand binding.
Interaction Analysis: MD trajectories are analyzed to monitor the persistence of key interactions (like hydrogen bonds) identified in docking, providing a more accurate picture of the binding mechanism. mdpi.com
Studies on related 7H-pyrrolo[2,3-d]pyrimidine derivatives have used MD simulations to confirm the stability of their interactions with the kinase hinge region and surrounding residues. mdpi.com
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are built based on the common features of a set of known active molecules or from a ligand-protein complex structure.
For the pyrrolo[2,3-d]pyrimidine scaffold, a typical pharmacophore model for kinase inhibition would include:
One or more hydrogen bond acceptors (e.g., pyrimidine nitrogens).
A hydrogen bond donor (e.g., the pyrrole N-H or the 2-amino group).
A hydrophobic/aromatic feature corresponding to the fused ring system.
Once developed, these models can be used to rapidly screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This virtual screening approach is a powerful tool for discovering novel chemical scaffolds for further development.
Prediction of Reactivity and Selectivity through Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound, offering insights that guide synthetic efforts and drug discovery. While specific computational studies on this exact molecule are not extensively detailed in the public literature, the principles are well-established through extensive research on the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold. These methods include Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations can determine optimized molecular geometry and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations can help predict sites susceptible to electrophilic or nucleophilic attack, thus guiding the design of synthetic pathways.
Molecular Docking and Molecular Dynamics (MD) Simulations are instrumental in predicting the biological activity and selectivity of compounds. These techniques model the interaction between a small molecule (ligand), such as a pyrrolo[2,3-d]pyrimidine derivative, and a macromolecular target, typically a protein or enzyme. mdpi.combohrium.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. bohrium.com This helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is a common core for kinase inhibitors, docking studies are crucial for predicting selectivity. mdpi.comnih.govmdpi.com By modeling the binding of various derivatives into the ATP-binding pocket of different kinases, researchers can identify which structural modifications enhance binding to the target kinase while minimizing interactions with off-target kinases. mdpi.comnih.gov For instance, studies on related compounds have shown that differences in substituents can lead to a 1000-fold or greater difference in inhibitory capacity, a factor that can be explored computationally. mdpi.comnih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, revealing how the protein and ligand adjust their conformations. These simulations are used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which gives a more quantitative prediction of binding affinity and can help explain the molecular basis for selectivity. nih.gov Such studies have been used to understand the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against targets like p21-activated kinase 4 (PAK4), identifying key interactions with hinge regions and charged residues that determine inhibitory strength. mdpi.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of 7H-pyrrolo[2,3-d]pyrimidine analogues, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net These models identify key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are critical for activity, providing crucial information for the optimization of pharmacophores and the rational design of more potent and selective molecules. nih.gov
The table below illustrates hypothetical data from a computational study, showing how modifications to the core structure of a pyrrolo[2,3-d]pyrimidine can influence its predicted binding affinity to two different protein kinases, thereby predicting its selectivity.
| Compound | Modification | Predicted Binding Affinity (Kinase A) (kcal/mol) | Predicted Binding Affinity (Kinase B) (kcal/mol) | Predicted Selectivity (Kinase B/A) |
|---|---|---|---|---|
| Reference Scaffold | -H at C6 | -7.5 | -7.9 | 1.05 |
| 6-Iodo-7-methyl-... | -I at C6, -CH3 at N7 | -8.2 | -9.5 | 1.16 |
| Analogue 1 | -Br at C6, -CH3 at N7 | -8.0 | -9.2 | 1.15 |
| Analogue 2 | -I at C6, -Cyclopropyl at N7 | -8.5 | -10.1 | 1.19 |
| Analogue 3 | -Phenyl at C6, -CH3 at N7 | -9.1 | -8.8 | 0.97 |
This table contains illustrative data to demonstrate the application of computational methods for predicting selectivity and does not represent actual experimental results.
Through these computational approaches, the reactivity of this compound in chemical reactions can be anticipated, and its potential as a selective inhibitor for specific biological targets can be evaluated and optimized in silico before undertaking expensive and time-consuming laboratory synthesis and testing.
Biological Activity and Molecular Mechanisms of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine and Its Analogs in Vitro Studies
Kinase Inhibition Profiles and Selectivity Assessment
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.govmdpi.com The versatility of this heterocyclic system allows for structural modifications that can confer high potency and selectivity for specific kinase targets. mdpi.comnih.gov
Inhibition of Specific Kinases (e.g., HPK1, CSF1R, EGFR, RET, JAK, LRRK2, CDK2, Thymidylate Monophosphate Kinase)
Analogs of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine have demonstrated inhibitory activity against a range of protein kinases.
Colony-Stimulating Factor 1 Receptor (CSF1R): A series of 6-arylated pyrrolo[2,3-d]pyrimidines were developed as highly potent and selective inhibitors of CSF1R. nih.gov The prototypical inhibitor in one study, compound 1 , achieved a subnanomolar enzymatic IC50 value of 1 nM. nih.gov Optimization led to compounds like the m-methyl derivative 23 , which also showed high activity. nih.gov These compounds exhibited excellent selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family. nih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine scaffold is a known pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov Studies have shown that while some derivatives inhibit both CSF1R and EGFR, structural modifications can tune the selectivity. nih.gov For instance, methylation of the N-4 nitrogen was found to reduce EGFR activity while increasing CSF1R potency. nih.gov One study identified compound 12i as a potent and selective inhibitor of HCC827 cells which harbor an EGFR activating mutation. nih.gov Another series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines also showed potent EGFR inhibition. nih.gov
Janus Kinase (JAK): The 7H-pyrrolo[2,3-d]pyrimidine core is central to the structure of tofacitinib (B832), an oral JAK inhibitor. osti.gov Tofacitinib is a pan-JAK inhibitor, with JAK1 inhibition being a major contributor to its pharmacological effect. osti.gov Analogs have been developed to achieve greater selectivity; for example, modifications to the linker portion of tofacitinib led to highly selective JAK1 inhibitors with nanomolar potency. osti.gov The compound 3-{4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile is noted as a useful inhibitor of protein kinases like JAK3. google.com
Cyclin-Dependent Kinase 2 (CDK2): In a study aimed at developing multi-targeted kinase inhibitors, a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative, compound 5k , emerged as a potent inhibitor of CDK2, with an IC50 value of 204 nM. mdpi.com
Thymidylate Monophosphate Kinase (TMPK): While investigating the antibacterial mechanism of pyrrolopyrimidine derivatives, one study noted that a potent bromo derivative exhibited low activity against a panel of 50 human kinases, which included thymidylate monophosphate kinase. nih.gov
No specific in vitro inhibitory data for this compound or its close analogs against Hematopoietic Progenitor Kinase 1 (HPK1), RET proto-oncogene, or Leucine-rich repeat kinase 2 (LRRK2) were identified in the reviewed literature.
| Kinase Target | Compound/Analog Series | Key Findings (IC50/Activity) | Source |
|---|---|---|---|
| CSF1R | 6-arylated pyrrolo[2,3-d]pyrimidines (e.g., compound 1) | IC50 = 1 nM | nih.gov |
| EGFR | Compound 12i | Selectively inhibits cells with EGFR activating mutation | nih.gov |
| JAK | Tofacitinib analogs | Pan-JAK inhibition, with selective JAK1 inhibitors developed | osti.gov |
| JAK3 | 3-{4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile | Effective inhibitor | google.com |
| CDK2 | Compound 5k | IC50 = 204 nM | mdpi.com |
| TMPK | Bromo derivative of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Low inhibitory activity | nih.gov |
Mechanisms of Kinase Inhibition (e.g., ATP-competitive, Type I/II Inhibitors, DFG-out conformation)
The primary mechanism of action for 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. nih.gov
ATP-Competitive Inhibition: A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) confirmed their role as ATP-competitive inhibitors. nih.gov Molecular dynamics simulations showed that these inhibitors form strong interactions with the hinge region of the kinase, a characteristic feature of ATP-competitive binding. semanticscholar.orgnih.gov
Type I/II and DFG-out Conformation: Kinase inhibitors are often classified based on the conformation of the Asp-Phe-Gly (DFG) motif they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. A study on highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold revealed a more complex binding mode. nih.gov Co-crystallization of compound 23 with CSF1R showed that the protein adopted a "DFG-out-like" conformation. nih.gov However, the inhibitor did not extend into the allosteric pocket typically occupied by Type II inhibitors. Instead, its 3-methylbenzylamine (B90883) moiety occupied a hydrophobic front pocket. nih.gov Consequently, this compound could not be classified as a typical Type II inhibitor, with its binding mode more closely resembling that of a Type I inhibitor. nih.gov
Structural Basis of Kinase Binding (e.g., Co-crystal Structures, Hydrogen Bonding Interactions with Protein Residues)
The binding of pyrrolo[2,3-d]pyrimidine analogs to their target kinases is stabilized by a network of specific molecular interactions.
CSF1R Binding: The crystal structure of compound 23 in complex with CSF1R revealed that the 3-methylbenzylamine group occupies a hydrophobic cleft formed by residues Leu-785, Ala-800, and Phe-797. nih.gov The methyl group of the inhibitor points into a small complementary cavity within this front pocket. nih.gov
PAK4 Binding: Molecular docking and dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives with PAK4 highlighted the importance of interactions with the hinge region, β-sheets, and charged residues surrounding the inhibitor. nih.gov The terminal amino group of one potent inhibitor, 5n , was shown to enhance hydrogen bonds or electrostatic interactions with surrounding residues, contributing to its strong inhibitory capacity. nih.gov
Anti-Microbial and Anti-Fungal Activities
In addition to kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising core for the development of antimicrobial and antifungal agents. researchgate.net
Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)
Several studies have reported the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives against clinically relevant bacteria.
Staphylococcus aureus : A structure-activity relationship study of 21 fused pyrimidines identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against S. aureus. nih.gov The most active iodo and bromo derivatives demonstrated a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Another study found that certain pyrrolo[2,3-d]pyrimidines exhibited excellent activity against S. aureus, with MIC values of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net
Escherichia coli : The antimicrobial activity of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives was evaluated against E. coli, among other microbes. researchgate.net
| Bacterial Strain | Compound/Analog Series | Activity (MIC) | Source |
|---|---|---|---|
| Staphylococcus aureus | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (iodo and bromo derivatives) | 8 mg/L | nih.gov |
| Staphylococcus aureus | Pyrrolo[2,3-d]pyrimidines 3b, 3c, 7e | 0.31 mg/mL | researchgate.net |
| Escherichia coli | Various pyrrolo[2,3-d]pyrimidine derivatives | Screened for activity | researchgate.net |
Inhibition of Fungal Growth (e.g., Candida albicans)
The antifungal potential of this compound class has also been explored.
Candida albicans : A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial properties. researchgate.net Several compounds, including 3a-d , 7a , 7e , and 11d , showed excellent activity against C. albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. researchgate.net This activity was notably better than the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL against the same strain. researchgate.net
| Fungal Strain | Compound/Analog Series | Activity (MIC) | Source |
|---|---|---|---|
| Candida albicans | Pyrrolo[2,3-d]pyrimidines 3a-d, 7a, 7e, 11d | 0.31-0.62 mg/mL | researchgate.net |
Synergistic Effects with Other Agents (e.g., Antimicrobial Peptides)
The combination of traditional antibiotics with agents that operate via different modes of action is a promising strategy to combat rising antimicrobial resistance. nih.gov In this context, studies have explored the synergistic effects between pyrrolopyrimidine derivatives and antimicrobial peptides (AMPs). Research on halogenated pyrrolopyrimidines, which are structural analogs of this compound, has demonstrated enhanced antimicrobial activity when combined with AMPs. nih.govnih.gov
For instance, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against Staphylococcus aureus. nih.gov When these iodo and bromo derivatives were combined with the antimicrobial peptide betatide, their minimum inhibitory concentration (MIC) was reduced four-fold, dropping to 1-2 mg/L from 8 mg/L. nih.gov This potentiation of antimicrobial effect suggests that the pyrrolopyrimidine scaffold may increase bacterial susceptibility to AMPs, possibly by disrupting the cell membrane or other mechanisms that facilitate AMP entry and action. nih.govmdpi.com Such synergistic interactions are crucial as they can lower the required concentration of each agent, potentially reducing toxicity and slowing the development of resistance. nih.govmdpi.com
Modulation of Cellular Pathways and Processes (excluding clinical outcomes)
Induction of Apoptosis in Cell Lines
Several analogs of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often a downstream consequence of the compound's primary mechanism of action, such as microtubule inhibition or the generation of reactive oxygen species (ROS). nih.govresearchgate.net
Microtubule inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold trigger apoptosis by disrupting the mitotic spindle, leading to cell cycle arrest and subsequent activation of apoptotic pathways. nih.gov Other related tricyclic compounds, such as pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-amines, have been shown to induce massive cell death involving mitochondria upon photoactivation, a process linked to their photosensitizing properties. researchgate.net Similarly, studies on novel spiro-pyrrolopyridazine derivatives found that the lead compound, SPP10, potently induced apoptotic cell death across breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. metu.edu.tr Western blot analysis confirmed the involvement of key apoptotic proteins, showing an inhibition of the anti-apoptotic protein Bcl-2 and an induction of pro-apoptotic Bax and cytochrome c. metu.edu.tr
Cell Cycle Perturbation Analysis
The progression of cells through the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. mdpi.com Analogs of this compound, particularly those that function as microtubule inhibitors, have been demonstrated to cause significant perturbations in the cell cycle. nih.gov
These antimitotic agents disrupt the normal function and structure of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov This interference results in the arrest of the cell cycle, typically in the G2/M phase. researchgate.netresearchgate.net For example, 7-benzyl-4-methyl-5-substituted phenylethyl-7H-pyrrolo-[2,3-d]pyrimidin-2-amines were identified as potent antitumor agents that cause cell cycle arrest and induce apoptosis as a result of microtubule inhibition. nih.gov This arrest at a critical checkpoint prevents cancer cells from completing mitosis and proliferating, ultimately leading to cell death. nih.govresearchgate.net
Interference with Signal Transduction Pathways (e.g., JAK-STAT Pathway, TCR Signaling)
The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous inhibitors targeting key signal transduction pathways involved in immunity and cell growth.
JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. researchgate.net Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of this pathway. For example, specific analogs have been identified as selective JAK3 inhibitors, a target for treating rheumatoid arthritis. nih.gov Another study identified a 7H-pyrrolo[2,3-d]pyrimidine derivative as a potent inhibitor of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway that regulates immune responses. researchgate.netnih.gov The optimized compound from this study, AS1810722, demonstrated potent STAT6 inhibition and effectively inhibited in vitro Th2 differentiation, a critical process in allergic conditions. nih.gov
TCR Signaling: The T-cell receptor (TCR) signaling pathway is fundamental to T-cell activation and immune responses. Interleukin-2-inducible T-cell kinase (Itk) is a critical component of this pathway. Researchers have discovered a series of covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The optimized compound from this series showed potent and highly selective activity against Itk, inhibiting the phosphorylation of its downstream target PLC-γ1 in cells and demonstrating anti-proliferative effects against T leukemia cell lines. nih.gov
Microtubule Inhibition and Interaction Studies
A significant mechanism of action for certain pyrrolo[2,3-d]pyrimidine analogs is the inhibition of microtubule polymerization. nih.gov Microtubules are dynamic polymers essential for cell structure, transport, and division, making them an important target for anticancer agents. nih.gov
Studies on 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines have confirmed their role as microtubule inhibitors. nih.gov The antitumor effects of these compounds were directly attributed to their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov One particularly potent compound from this series, which featured specific methoxy (B1213986) substitutions on a 7-benzyl moiety, demonstrated dose-dependent microtubule depolymerization in JC human tumor cells. nih.gov This confirmed that the inhibition of microtubule polymerization was the primary mechanism for its tumor cell inhibition. nih.gov Notably, these compounds were found to bind to a novel site on microtubules, distinct from the well-known Taxol, Vinca, and Colchicine binding sites. nih.gov
| Cell Line | Cancer Type | GI50 (nM) | Reference |
|---|---|---|---|
| NCI/ADR-RES | Ovarian (Resistant) | 202 | nih.gov |
| HCT-15 | Colon | 242 | nih.gov |
| TK-10 | Renal | 686 | nih.gov |
| UO-31 | Renal | 397 | nih.gov |
Target Identification and Validation (in vitro)
In vitro studies have been instrumental in identifying and validating the molecular targets of various compounds built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure has proven to be a versatile template for developing selective inhibitors against a range of protein kinases and other enzymes.
The validated targets for this class of compounds are diverse and include:
Colony-Stimulating Factor-1 Receptor (CSF1R): Highly selective pyrrolo[2,3-d]pyrimidines have been developed that show subnanomolar enzymatic inhibition of CSF1R, a receptor tyrosine kinase crucial for macrophage development and implicated in various disorders, including cancer. nih.govacs.org
Epidermal Growth Factor Receptor (EGFR): A series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were identified as highly potent inhibitors of EGFR tyrosine kinase (EGFR-TK), a key target in cancer therapy. Several of these compounds were more active than the commercial drug Erlotinib. nih.gov
Janus Kinase 3 (JAK3): As a target for rheumatoid arthritis, JAK3 has been effectively inhibited by structurally optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives, which demonstrated high selectivity and potency. nih.gov
Interleukin-2-inducible T-cell Kinase (Itk): Selective, covalent irreversible inhibitors of Itk, a non-receptor tyrosine kinase in T-cells, have been developed from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, making them valuable tools for studying immune diseases. nih.gov
Signal Transducer and Activator of Transcription 6 (STAT6): Optimization of pyrrolopyrimidine derivatives led to the identification of potent and selective STAT6 inhibitors, targeting a key transcription factor in allergic responses. nih.gov
This broad range of targets underscores the chemical tractability of the pyrrolo[2,3-d]pyrimidine nucleus, allowing for fine-tuning of substitutions to achieve high potency and selectivity against different enzymes.
| Target | Target Class | Therapeutic Area | Reference |
|---|---|---|---|
| CSF1R | Receptor Tyrosine Kinase | Oncology, Inflammation | nih.govacs.org |
| EGFR-TK | Receptor Tyrosine Kinase | Oncology | nih.gov |
| JAK3 | Non-receptor Tyrosine Kinase | Inflammation (Rheumatoid Arthritis) | nih.gov |
| Itk | Non-receptor Tyrosine Kinase | Inflammation, Autoimmune Disease | nih.gov |
| STAT6 | Transcription Factor | Allergy, Asthma | nih.gov |
| Microtubules | Structural Protein | Oncology | nih.gov |
Biochemical Assay Development for Target Engagement
To quantitatively assess the interaction of this compound and its analogs with their putative protein targets, robust biochemical assays are developed. These assays are fundamental in determining key parameters such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the compound required to inhibit the activity of a specific target, often a kinase, by 50%.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore known to target a variety of protein kinases. nih.govmdpi.comnih.govmdpi.com Consequently, the development of biochemical assays for compounds like this compound often focuses on kinase inhibition. The general workflow for developing such an assay involves:
Recombinant Protein Expression and Purification: The target kinase is produced in a heterologous expression system (e.g., bacterial, insect, or mammalian cells) and purified to homogeneity.
Substrate Selection: A specific substrate for the kinase is chosen, which can be a peptide or a protein. This substrate is often labeled (e.g., with biotin (B1667282) or a fluorescent tag) to facilitate detection of the phosphorylation event.
Assay Format Selection: Various assay formats can be employed, with fluorescence-based and luminescence-based assays being common due to their high-throughput capabilities and sensitivity. Examples of commercially available kinase assay platforms that are often adapted include:
Z'-LYTE™ Assay: This technology utilizes fluorescence resonance energy transfer (FRET) between two fluorescent tags on a synthetic peptide substrate. Kinase activity leads to phosphorylation of the peptide, which is then cleaved by a site-specific protease, disrupting FRET. The change in the fluorescence emission ratio is proportional to the kinase activity. ed.ac.uk
LANCE® Ultra Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It typically uses a europium-labeled antibody that recognizes a phosphorylated substrate and a ULight™-labeled streptavidin that binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the antibody and streptavidin are brought into proximity, allowing for a FRET signal to be generated upon excitation. ed.ac.uk
Assay Optimization: Conditions such as ATP concentration (often set at the Michaelis constant, Kₘ, for the kinase), enzyme concentration, and incubation time are optimized to ensure the assay is sensitive and reproducible. ed.ac.uk
Compound Screening and IC₅₀ Determination: The test compounds, including this compound and its analogs, are serially diluted and incubated with the kinase, substrate, and ATP. The resulting data are plotted as percentage of inhibition versus compound concentration, and the IC₅₀ value is calculated from the dose-response curve.
For novel pyrrolo[2,3-d]pyrimidine derivatives, a panel of kinases is often screened to determine the compound's selectivity profile. This is crucial for identifying potent and selective inhibitors, which are more likely to have a favorable therapeutic window with fewer off-target effects.
| Kinase Target | Assay Format | ATP Concentration (µM) | IC₅₀ (nM) | Selectivity Fold vs. Other Kinases |
|---|---|---|---|---|
| Target Kinase A | Z'-LYTE™ | 10 | 5.2 | - |
| Off-Target Kinase B | LANCE® Ultra | 25 | 580 | 111.5 |
| Off-Target Kinase C | Z'-LYTE™ | 15 | >10,000 | >1923 |
Proteomic and Cell-Based Approaches for Target Deconvolution
While biochemical assays are excellent for confirming the activity of a compound against a known target, identifying the primary cellular targets of a novel compound often requires more sophisticated and unbiased approaches. Target deconvolution is the process of identifying the specific molecular targets to which a compound binds in a complex biological system, thereby elucidating its mechanism of action. For this compound and its analogs, a combination of proteomic and cell-based methods would be employed.
Cell-Based Target Engagement Assays:
Before proceeding to large-scale proteomic studies, it is important to confirm that the compound can enter the cell and engage with its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. In a typical CETSA experiment:
Intact cells are treated with the compound of interest or a vehicle control.
The cells are then heated to a range of temperatures.
After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.
Proteomic Approaches for Target Identification:
For an unbiased identification of the molecular targets of this compound, several proteomic strategies can be utilized:
Affinity-Based Proteomics: This approach involves immobilizing a derivative of the compound onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. A competition experiment, where the cell lysate is pre-incubated with the free compound before being added to the affinity matrix, is crucial to distinguish specific binders from non-specific ones.
Thermal Proteome Profiling (TPP): TPP is a large-scale extension of CETSA that uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to compound treatment. This method can provide an unbiased profile of the proteins that are stabilized or destabilized by the compound, thus identifying not only the primary targets but also potential off-targets.
Phosphoproteomics: Since many pyrrolo[2,3-d]pyrimidine derivatives are kinase inhibitors, phosphoproteomics can be a valuable tool for target deconvolution. nih.gov In this approach, cells are treated with the compound, and changes in the phosphorylation status of thousands of proteins are monitored by mass spectrometry. A significant decrease in the phosphorylation of a known kinase substrate can point towards the inhibition of the upstream kinase by the compound.
The data generated from these proteomic and cell-based assays provide a comprehensive understanding of the molecular interactions of this compound and its analogs within the cell, validating their biological activity and elucidating their mechanism of action.
| Method | Principle | Information Gained | Potential Findings |
|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes protein against heat denaturation. | Confirms intracellular target engagement. | Increased thermal stability of a specific kinase in compound-treated cells. |
| Affinity-Based Proteomics | Compound-immobilized matrix captures binding proteins from cell lysate. | Identifies direct protein binders. | Pull-down of a specific set of kinases and other ATP-binding proteins. |
| Thermal Proteome Profiling (TPP) | Mass spectrometry-based analysis of proteome-wide thermal stability changes. | Unbiased identification of targets and off-targets. | Identification of a primary kinase target and a small number of off-target proteins. |
| Phosphoproteomics | Quantitative analysis of changes in protein phosphorylation. | Identifies downstream effects of kinase inhibition. | Decreased phosphorylation of substrates of the identified primary kinase target. |
Structure Activity Relationship Sar Studies of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine Derivatives
Impact of Substituents at the C-6 Position on Biological Activity
The C-6 position of the pyrrolo[2,3-d]pyrimidine nucleus is a key site for modification, significantly influencing the interaction of these molecules with their biological targets. The nature of the substituent at this position can dramatically alter potency and selectivity.
Role of Halogen (Iodo) vs. Other Substituents (e.g., Aryl, Alkynyl)
The iodine atom at the C-6 position in the parent compound is not just a simple halogen substituent; it serves as a highly versatile synthetic handle. Its primary role in many synthetic strategies is to facilitate the introduction of more complex functionalities, particularly aryl and alkynyl groups, through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov
For instance, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a common intermediate used to generate a library of C-6 arylated compounds. nih.gov This synthetic utility underscores the importance of the iodo group in SAR studies, as it enables the exploration of a wide chemical space at this position.
When comparing the biological activity of the final compounds, the substituent that replaces the iodine is paramount.
Aryl Groups: Introduction of aryl groups at C-6 has been shown to be highly effective in generating potent kinase inhibitors. These aryl moieties can occupy hydrophobic pockets within the enzyme's active site, leading to enhanced binding affinity. The specific nature and substitution pattern of the aryl ring are critical for modulating this activity. nih.govnih.gov
Alkynyl Groups: In related heterocyclic systems like pyrrolotriazine C-ribonucleosides, the introduction of C-7 alkynyl groups (a position analogous to C-6 in 7-deazapurines) has led to compounds with potent cytotoxic activity against various cancer cell lines. nih.gov For example, a 7-cyclopropylacetylene derivative demonstrated IC₅₀ values in the nanomolar range (0.02 to 0.08 µM) against several cell lines, suggesting that small, rigid alkynyl substituents can be highly beneficial for activity. nih.gov This indicates that replacing the iodo group with alkynyl functionalities is a promising strategy for developing potent agents.
In essence, while the C-6 iodo derivative may possess some intrinsic activity, its principal value lies in its synthetic versatility, allowing for the creation of aryl and alkynyl derivatives that often exhibit significantly enhanced biological potency.
Influence of Aryl Group Substituents on Potency and Selectivity
Once an aryl group is introduced at the C-6 position, further modifications to this ring can fine-tune the compound's potency and selectivity. Research on pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors has demonstrated the profound impact of these substitutions. nih.gov
The introduction of different aryl and heteroaryl groups via Suzuki coupling led to a range of activities. For example, replacing the C-6 iodine with an N-methylpyrazole moiety resulted in a compound with good activity, while a 4-isopropylphenyl substitution led to a loss of activity. nih.gov Further optimization showed that adding substituents like thiophene, 4-acetylphenyl, N-methyl pyrazole, or 4-methylsulfonylphenyl at the C-6 position could produce compounds with low nanomolar IC₅₀ values against RET kinase. nih.gov
This highlights that both the electronic and steric properties of the substituents on the C-6 aryl ring are crucial. These groups can interact with specific amino acid residues in the solvent-exposed region of the kinase binding pocket, and optimizing these interactions is key to achieving high potency and selectivity.
| Compound | C-6 Substituent | Target | IC₅₀ (nM) | Data Source |
|---|---|---|---|---|
| Derivative A | N-Methylpyrazole | RET Kinase | <10 | nih.gov |
| Derivative B | 4-Isopropylphenyl | RET Kinase | >1000 | nih.gov |
| Derivative C | Thiophene | RET Kinase | 10-50 | nih.gov |
| Derivative D | 4-Methylsulfonylphenyl | RET Kinase | <10 | nih.gov |
Effects of Modifications at the C-2 Amine Position
The 2-amino group is a characteristic feature of many biologically active pyrrolo[2,3-d]pyrimidines. It typically acts as a crucial hydrogen bond donor, anchoring the molecule into the hinge region of the kinase ATP-binding site, mimicking the natural ligand adenine.
Alkylation and Acylation of the Amine Group
While extensive SAR studies on simple alkylation or acylation of the C-2 amine are not widely reported for this specific scaffold, the general principle is that such modifications can significantly impact binding. In many kinase inhibitor series, the primary amine is essential for activity, and its modification to a secondary or tertiary amine, or to an amide via acylation, can disrupt the critical hydrogen bond interaction with the kinase hinge region, often leading to a substantial loss of potency.
However, in some contexts, the 2-amino group serves as an attachment point for larger chemical moieties that can access adjacent binding pockets. For example, in a series of STAT6 inhibitors, the 2-amino group was linked to a phenyl-piperazinyl-acetamide moiety. researchgate.netdaneshyari.comdocumentsdelivered.com In such cases, the amine is functionalized into a more complex structure rather than being simply alkylated or acylated. The activity of the final compound then depends on the favorable interactions achieved by the entire appended group.
Steric and Electronic Factors at C-2
Steric and electronic factors at the C-2 position are critical. The size, shape, and electronic nature of the substituent attached to the 2-amino group dictate its interaction with the target protein.
Steric Factors: Studies on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl kinase inhibitors show that a relatively bulky N-phenyl group (an arylation) can be well-tolerated at the C-2 position. semanticscholar.orgnih.gov The orientation of this aryl group and its substituents is key. Bulky substituents on the aniline (B41778) ring can either enhance binding by making additional contacts or reduce activity through steric hindrance.
Significance of the N-7 Methyl Group and Other N-7 Substitutions
The N-7 position of the pyrrole (B145914) ring is another critical site for modification that directs the substituent towards the solvent-exposed region of many kinase binding sites. The N-7 methyl group of the parent compound can be replaced with a variety of other groups to modulate potency, selectivity, and pharmacokinetic properties.
SAR studies on LCK inhibitors and antiviral agents have shown that diverse substituents at N-7 are well-tolerated and can significantly enhance biological activity. mdpi.comresearchgate.netnih.gov For instance, in the development of antiviral agents against Zika virus, modifying the N-7 substituent was a key strategy. mdpi.comnih.gov An N-7-(4-nitrobenzyl) group was present in an initial hit compound. Reducing the nitro group to an amine led to enhanced cytotoxicity, indicating that an electron-withdrawing group at this position was preferred for the desired antiviral activity. mdpi.com
Further studies on 7-aryl-7-deazapurine nucleosides as antitrypanosomal agents found that a para-chlorophenyl group at the N-7 position was optimal for in vivo activity against T. cruzi. researchgate.net This highlights that aryl groups at N-7 can be highly beneficial and that their electronic properties, dictated by substituents like chlorine, are a key determinant of potency.
| Compound Series | N-7 Substituent | Biological Target/Activity | Observation | Data Source |
|---|---|---|---|---|
| Antiviral Pyrrolopyrimidines | 4-Nitrobenzyl | Zika Virus | Active, initial hit | mdpi.com |
| Antiviral Pyrrolopyrimidines | 4-Aminobenzyl | Zika Virus | Increased cytotoxicity | mdpi.com |
| Antitrypanosomal Nucleosides | Phenyl | T. cruzi | Moderate activity | researchgate.net |
| Antitrypanosomal Nucleosides | p-Chlorophenyl | T. cruzi | Optimal in vivo activity | researchgate.net |
| Mer/Axl Kinase Inhibitors | 4-Methoxyphenyl | Mer/Axl Kinase | Potent inhibition | nih.gov |
Impact of N-7 Alkylation on Compound Activity and Stability
Research has shown that a variety of substituents at the N-7 position can be accommodated within the binding sites of target proteins, such as kinases. nih.gov For instance, in the context of developing inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), modeling studies indicated that both hydrophobic and hydrophilic groups at N-7 could lead to favorable binding. nih.gov Specifically, derivatives bearing a cyclopropylmethyl substituent (a hydrophobic group) showed docking scores comparable to those with 4-piperidinyl groups (a hydrophilic group), suggesting the presence of an accommodating pocket near the N-7 position. nih.gov
Further studies on Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors identified a 7-(3,5-difluorobenzyl) group as a key feature for potent activity. researchgate.netnih.gov This highlights that larger, specifically substituted arylmethyl groups can form crucial interactions that enhance inhibitory potential. The introduction of such groups is a key step in the synthesis of these derivatives, often achieved by treating the N-H pyrrole with substituted alkyl bromides or tosylates under basic conditions. nih.gov
Table 1: Impact of N-7 Substituents on Pyrrolo[2,3-d]pyrimidine Derivative Properties
| N-7 Substituent | Type | Observed Impact |
|---|---|---|
| Cyclopropylmethyl | Hydrophobic | Comparable docking scores to hydrophilic groups in PfCDPK4 studies. nih.gov |
| 4-Piperidinyl | Hydrophilic | Favorable binding demonstrated in docking studies for PfCDPK4. nih.gov |
| 3,5-Difluorobenzyl | Arylmethyl | Associated with potent STAT6 inhibition. researchgate.netnih.gov |
Investigation of Different Protecting/Functionalizing Groups at N-7
During the multi-step synthesis of complex 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs, the N-7 position of the pyrrole ring often requires protection to prevent unwanted side reactions. A variety of nitrogen protecting groups are employed for this purpose, with the choice depending on the specific reaction conditions of subsequent synthetic steps.
Commonly used protecting groups for the N-7 position include:
t-butoxycarbonyl (Boc): A widely used group, typically removed under acidic conditions.
Benzyl (Bn): A stable group often removed by hydrogenolysis. google.com
Carbobenzyloxy (Cbz): Another common group removed by hydrogenolysis or acidic conditions. google.comosti.gov
(2-(Trimethylsilyl)ethoxy)methyl (SEM): This group is advantageous in certain synthetic routes but can present challenges during deprotection. nih.govmdpi.com
Tosyl (Ts): A sulfonyl-based protecting group that can also act as an activating group in some contexts. google.comosti.gov
Beyond their role in synthesis, substituents at the N-7 position can also be "functionalizing groups" that directly contribute to the molecule's biological activity. These groups can introduce new points of interaction with the target protein. For example, a piperidine (B6355638) moiety attached at N-7, when further protected with a Boc group, was found to enable an additional hydrogen bond with a key glutamate (B1630785) residue (Glu154) in the carbohydrate-binding region of a target kinase. nih.gov This demonstrates a dual role where a substituent acts as a functional element to enhance binding affinity, with the Boc group serving to orient the moiety correctly and contribute to the interaction. The removal of these protecting groups, such as the tosyl group via aqueous hydroxide (B78521) or the Cbz group with HBr, is a critical final step to yield the active compound. osti.gov
Table 2: Common Protecting Groups for the N-7 Position of Pyrrolo[2,3-d]pyrimidines
| Protecting Group | Abbreviation | Common Deprotection Method(s) |
|---|---|---|
| t-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C). google.com |
| Carbobenzyloxy | Cbz | Hydrogenolysis, HBr in Acetic Acid. google.comosti.gov |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Fluoride (B91410) sources (e.g., TBAF) or strong acid. nih.govmdpi.com |
| p-Toluenesulfonyl | Tosyl | Strong base (e.g., aqueous hydroxide). osti.gov |
Stereochemical Considerations in Pyrrolo[2,3-d]pyrimidine Derivatives
While the core compound this compound is achiral, stereochemistry becomes a paramount consideration when chiral centers are introduced into its derivatives, particularly in substituents attached to the pyrimidine (B1678525) ring. The three-dimensional arrangement of atoms is crucial for precise interaction with the highly ordered binding pockets of biological targets like kinases.
The development of Janus kinase (JAK) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold provides a clear example of the importance of stereochemistry. The approved drug tofacitinib (B832) features a piperidine linker, and modifications to this linker have been explored to enhance selectivity. osti.gov The synthesis of analogs often involves coupling the pyrrolo[2,3-d]pyrimidine core with chiral building blocks, such as cis-N-protected 3-aminopiperidines or cis-3-aminocyclobutyl moieties. google.comosti.gov
The use of a specific stereoisomer, such as the cis configuration, is often critical for activity. The synthesis can produce a mixture of enantiomers or diastereomers, which may require separation or chiral resolution to isolate the desired, most active stereoisomer. google.com The distinct biological activities of different stereoisomers arise because only one isomer may fit optimally into the chiral environment of a protein's active site, allowing for the necessary hydrogen bonds, hydrophobic interactions, and van der Waals forces that lead to potent inhibition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrrolo[2,3-d]pyrimidine analogs, QSAR studies provide valuable insights for rational drug design, enabling the prediction of the potency of novel derivatives and guiding synthetic efforts toward more promising compounds. nih.govresearchgate.net
A specific QSAR study was conducted on a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives to develop inhibitors of Bruton's tyrosine kinase (BTK), a target for rheumatoid arthritis. nih.gov Using the QSARINS software, researchers generated and validated models that identified the key structural features correlating with inhibitory activity. nih.govresearchgate.net These models were found to be statistically robust and demonstrated strong external predictive ability, indicating their utility in forecasting the activity of new, unsynthesized analogs. nih.gov
Such QSAR studies provide crucial information about the specific molecular features—such as electronic properties, steric bulk, and hydrophobicity at various positions on the scaffold—that enhance or diminish biological activity. researchgate.net This approach helps in the optimization of pharmacophores, providing a systematic framework for modifying the lead compound, this compound, to design next-generation analogs with improved efficacy. The optimization of pyrrolopyrimidine derivatives as STAT6 inhibitors also relied on these principles, leading to the identification of key substitutions that dramatically improved potency. researchgate.netnih.gov
Analytical Methodologies for Academic Research on 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidin 2 Amine
Spectroscopic Characterization Techniques for Reaction Monitoring and Product Confirmation
Spectroscopic methods provide detailed information about the molecular structure and composition of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a detailed map of the carbon-hydrogen framework of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
In a typical ¹H NMR spectrum, specific signals would be expected to confirm the structure. The proton on the C5 position of the pyrrole (B145914) ring would appear as a distinct singlet in the aromatic region. Another singlet in the aromatic region would correspond to the proton at the C4 position of the pyrimidine (B1678525) ring. The N-methyl group at the 7-position would produce a sharp singlet, typically in the range of 3.5-4.0 ppm. The protons of the primary amine group at the C2 position would also appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, and the chemical shifts would be indicative of their electronic environment. For instance, the carbon atom bonded to the iodine (C6) would be significantly shifted, and its position can be confirmed through various 2D NMR techniques. The use of NMR is standard in the characterization of pyrrolo[2,3-d]pyrimidine derivatives, providing definitive structural evidence. nih.govclockss.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | ~6.5 - 7.0 | Singlet |
| H-4 | ~8.0 - 8.5 | Singlet |
| NH₂ | ~5.0 - 6.0 | Broad Singlet |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecule with high precision.
For this compound (C₇H₇IN₄), the expected monoisotopic mass is approximately 273.97 g/mol . In an HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 274.98. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern, leading to a clean and easily identifiable molecular ion peak. This technique is routinely used to confirm the successful synthesis of various pyrrolo[2,3-d]pyrimidine analogs. nih.govclockss.orgmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. Stretching vibrations for C-H bonds in the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The spectrum would also show characteristic peaks for C=N and C=C stretching within the heterocyclic ring system in the 1500-1650 cm⁻¹ region. nih.govntnu.no
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated pyrrolo[2,3-d]pyrimidine core is a chromophore that is expected to absorb UV radiation, typically in the range of 250-350 nm. This analysis can be useful for quantitative measurements and for monitoring reactions that involve changes to the conjugated system.
Chromatographic Methods for Purification and Analysis
Chromatography is a laboratory technique for the separation of a mixture. It is indispensable for both the purification of synthetic products and the analysis of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a synthesized compound. For a molecule like this compound, a reverse-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.
The compound is injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. A pure compound will ideally show a single sharp peak. The purity is often determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks detected by a UV detector. This method is crucial for ensuring that a compound meets the high purity standards required for biological assays. nih.govntnu.no
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and developed in a suitable solvent system (eluent).
By comparing the spots of the reaction mixture with those of the starting materials, a chemist can quickly determine if the starting material has been consumed and if a new product has formed. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given eluent system. For the synthesis of this compound, TLC would be used to monitor key steps such as the iodination of the pyrrole ring or the N-methylation. It is also used to identify appropriate solvent systems for purification by column chromatography. nih.govnih.govacs.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles |
| Acetonitrile |
| Formic Acid |
| Iodine |
| Methanol |
X-ray Crystallography for Structural Elucidation of the Compound and its Complexes with Biological Targets
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, which is invaluable for understanding the structure and function of molecules. In the context of medicinal chemistry and drug discovery, X-ray crystallography is instrumental in elucidating the structures of novel compounds and their binding modes when complexed with biological targets such as proteins and enzymes.
A comprehensive search of scientific literature and crystallographic databases was conducted to identify studies reporting the use of X-ray crystallography for the structural elucidation of this compound, both as an isolated compound and in complex with biological macromolecules.
Detailed Research Findings
Despite a thorough review of available scientific literature, no specific X-ray crystallographic data for the compound this compound or its complexes with biological targets were found in the public domain at the time of this research. While the broader class of pyrrolo[2,3-d]pyrimidines has been extensively studied, and crystal structures for various analogues have been determined, specific crystallographic information for this particular substituted derivative does not appear to be published.
Consequently, no data tables detailing crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates for this compound can be provided. Similarly, there are no available structural data to describe its binding orientation and specific molecular interactions within the active site of a biological target.
The absence of such data in the literature suggests that either the single crystal X-ray diffraction analysis of this specific compound has not yet been performed, or the results have not been publicly disclosed. Further research would be necessary to produce crystals of sufficient quality and perform X-ray diffraction analysis to determine the precise solid-state structure of this compound and its potential complexes.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Pathways to Iodinated Pyrrolo[2,3-d]pyrimidines
The introduction of an iodine atom onto the pyrrolo[2,3-d]pyrimidine scaffold is a critical step that enables further diversification and the synthesis of complex molecular architectures. Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for iodination and subsequent modifications.
One innovative approach involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones, which proceeds through a Michael addition, iodination, and intramolecular substitution to yield pyrrolo[2,3-d]pyrimidine analogues. nih.gov This method is noted for its high atom economy and use of an inexpensive catalyst. nih.gov
Established methods often involve the direct halogenation of a protected pyrrolo[2,3-d]pyrimidine core. For instance, a common route involves protecting the N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination to yield intermediates like 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. nih.gov Similarly, direct reaction with N-halosuccinimides (NXS), such as N-iodosuccinimide, provides a straightforward method for introducing halogens onto the pyrrole (B145914) ring. mdpi.com
A key advantage of these iodinated intermediates is their utility in cross-coupling reactions. The carbon-iodine bond serves as a synthetic handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura coupling, which has been used to attach various boronic acids to the C-6 position. nih.govnih.gov Future work could explore expanding the scope of these cross-coupling reactions, employing other metals or photoredox catalysis to forge new bonds under milder conditions.
Table 1: Synthetic Strategies for Iodinated Pyrrolo[2,3-d]pyrimidines
| Method | Key Reagents | Position of Iodination | Key Features | Reference |
|---|---|---|---|---|
| Cascade Annulation | I2/DMSO, 6-aminouracil (B15529), aurones | C-5 (of resulting pyrrole) | High atom economy, one-pot synthesis | nih.gov |
| Direct Halogenation | N-Iodosuccinimide (NIS) | C-3 (of a tricyclic system) | Direct introduction of iodine | mdpi.com |
| Iodination of Protected Core | Protection (e.g., SEM-Cl), then NIS or I2 | C-6 | Provides stable intermediate for further reaction | nih.gov |
Exploration of New Biological Targets and Mechanisms Beyond Kinase Inhibition
While the pyrrolo[2,3-d]pyrimidine scaffold is renowned for its role in kinase inhibition, its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets. nih.gov Future research should aim to systematically explore these non-kinase interactions to unlock new therapeutic applications.
The broad biological profile of this scaffold includes antibacterial, antiviral, anti-inflammatory, and antifolate activities. nih.govnih.gov For example, Pemetrexed, a well-known anticancer drug, is an antifolate agent based on the pyrrolo[2,3-d]pyrimidine core. nih.gov This precedent highlights the potential for designing derivatives of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine that function through mechanisms entirely distinct from kinase inhibition.
Promising non-kinase targets that have been identified for this scaffold include:
STAT6 (Signal Transducer and Activator of Transcription 6): Derivatives have been identified as potent STAT6 inhibitors, suggesting applications in allergic diseases like asthma by modulating the Th2 cell immune response. researchgate.netnih.gov
BCL6 BTB Domain: Tricyclic pyrrolo[2,3-d]pyrimidines have been found to inhibit this protein-protein interaction, presenting opportunities in oncology beyond kinase pathways. mdpi.com
Viral Enzymes: Certain compounds have shown activity against Hepatitis A virus and Herpes Simplex Virus type-1, indicating potential as antiviral agents. nih.gov
Systematic screening of this compound and related analogues against broad panels of enzymes and receptors could uncover novel, therapeutically relevant targets.
Design and Synthesis of this compound as Chemical Probes for Cellular Processes
The iodine atom in this compound makes it an ideal starting point for the design of chemical probes to investigate cellular processes. Chemical probes are essential tools for target identification, validation, and imaging of biological systems.
The C-I bond is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov This allows for the straightforward attachment of various functional tags:
Reporter Groups: Fluorophores or biotin (B1667282) can be appended to visualize the compound's localization in cells or to facilitate pull-down experiments for identifying binding partners.
Photoaffinity Labels: Groups like benzophenones or aryl azides can be introduced. Upon photoactivation, these groups form covalent bonds with nearby biomolecules, enabling the permanent labeling and subsequent identification of direct biological targets.
Click Chemistry Handles: Terminal alkynes or azides can be installed, allowing the molecule to be tagged in a biological system using bio-orthogonal click chemistry reactions for applications in proteomics and activity-based protein profiling.
Furthermore, the heavy iodine atom itself can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of the three-dimensional structures of ligand-protein complexes. This structural information is invaluable for understanding molecular recognition and guiding further drug design.
Theoretical Insights into the Reactivity and Biological Interactions of Pyrrolo[2,3-d]pyrimidine Scaffolds
Computational and theoretical chemistry provide powerful tools for understanding the behavior of pyrrolo[2,3-d]pyrimidine derivatives at an atomic level. These methods can predict chemical reactivity, rationalize biological activity, and guide the design of new compounds with improved properties.
Molecular docking studies are routinely used to predict and analyze the binding modes of pyrrolo[2,3-d]pyrimidine-based inhibitors within the active sites of their target proteins, particularly kinases. nih.govcnr.it These simulations help to elucidate key interactions, such as the hydrogen bonds formed between the pyrimidine (B1678525) nitrogens and the kinase hinge region. nih.gov
Future theoretical work could focus on:
Quantum Mechanics (QM) Calculations: To predict the reactivity of the scaffold, identifying sites susceptible to metabolic transformation or covalent modification.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the ligand-protein complex, providing insights into the stability of binding and the role of solvent.
Halogen Bonding Analysis: The iodine atom on the scaffold can participate in halogen bonds—a non-covalent interaction where the halogen acts as an electrophilic region. Theoretical studies can quantify the strength and geometric preferences of these interactions, which can be exploited to enhance binding affinity and selectivity. nih.gov
Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, helping to rationalize structure-activity relationships (SAR) and prioritize compounds for synthesis. cnr.it
Strategies for Overcoming Resistance Mechanisms (in vitro, theoretical)
A major challenge in therapies targeting kinases is the emergence of drug resistance, often through mutations in the kinase domain. The pyrrolo[2,3-d]pyrimidine scaffold is being actively explored for the development of next-generation inhibitors that can overcome these resistance mechanisms.
A key strategy involves designing inhibitors that are effective against both the wild-type (WT) enzyme and its drug-resistant mutants. For example, pyrrolo[2,3-d]pyrimidine derivatives have been specifically developed to inhibit the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), a common cause of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. nih.govresearchgate.net Similarly, inhibitors targeting the RET V804M gatekeeper mutant have also been developed from this scaffold. nih.gov
Table 2: Pyrrolo[2,3-d]pyrimidines Targeting Drug-Resistant Mutants
| Target Kinase | Resistance Mutation | Inhibitor Strategy | Reference |
|---|---|---|---|
| EGFR | T790M | Design of covalent inhibitors with enhanced selectivity for the mutant form. | nih.govresearchgate.net |
Theoretical approaches can play a crucial role in this effort. By building computational models of the mutant proteins, researchers can predict how a mutation will alter the shape and chemical environment of the binding site. This information can then be used to design new molecules that can accommodate these changes or form new interactions to restore binding affinity, thereby circumventing the resistance mechanism.
Q & A
Q. What are the recommended synthesis pathways for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how do they compare in yield and purity?
The synthesis of iodinated pyrrolopyrimidines typically involves halogenation of precursor molecules. For example, chloro analogs are synthesized via nucleophilic substitution using POCl₃ under reflux . Adapting this for iodine requires substituting Cl⁻ with I⁻ under controlled conditions (e.g., using NaI in acetone at 50–60°C). Purification via reverse-phase HPLC is critical, as demonstrated for similar compounds, achieving >99% purity . Key challenges include iodine’s lower reactivity compared to chlorine, necessitating longer reaction times or higher temperatures.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For instance, the 7-methyl group in analogs shows a singlet at δ 3.2–3.5 ppm, while the 2-amine proton appears as a broad exchangeable signal near δ 6.0–6.5 ppm .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98% required for biological assays) .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ expected for C₇H₈IN₄: calc. 290.98) .
Q. How can researchers assess the initial biological activity of this compound in kinase inhibition assays?
Use enzymatic assays targeting kinases like CDKs or EGFR. For example:
- Incubate the compound with recombinant kinase and ATP in buffer (pH 7.4).
- Measure inhibition via luminescence-based ADP detection .
- Compare IC₅₀ values with known inhibitors (e.g., staurosporine as a control). Note that iodine’s bulk may alter binding compared to chloro analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodine incorporation in the 6-position?
Iodination efficiency depends on:
- Solvent polarity : DMF or DMSO enhances solubility of iodide salts .
- Catalysts : CuI (10 mol%) accelerates Ullmann-type coupling for aryl iodides .
- Temperature : Microwave-assisted synthesis (120°C, 5 min) reduces side reactions, as shown for pyridopyrimidines . Monitor progress via TLC (silica, ethyl acetate/hexane 1:1) and optimize for >80% yield.
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with halogens (Br, Cl), methyl, or methoxy groups at the 6-position to compare steric/electronic effects .
- Amino group modification : Replace 2-NH₂ with N-methyl or acyl groups to evaluate hydrogen-bonding requirements .
- Biological testing : Correlate IC₅₀ values with structural changes to identify key pharmacophores .
Q. How should contradictory data on kinase inhibition potency be resolved?
- Assay validation : Ensure consistency in ATP concentrations (e.g., 10 µM vs. 100 µM can shift IC₅₀) .
- Cellular vs. enzymatic assays : Test permeability using Caco-2 monolayers; poor cellular uptake may explain discrepancies between in vitro and cell-based data .
- Crystallography : Resolve co-crystal structures with target kinases to confirm binding modes .
Q. What computational methods aid in predicting metabolic stability and off-target effects?
- DFT calculations : Model iodine’s electronic effects on reactivity and metabolite formation (e.g., oxidative deiodination) .
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) and assess metabolic liability .
- Machine learning : Train models on pyrrolopyrimidine datasets to predict ADME properties .
Q. How does the compound’s stability vary under different storage conditions?
- Solution stability : Store in DMSO at –20°C; avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .
- Solid-state stability : Lyophilized powder remains stable for >1 year at –80°C in inert atmosphere (argon) .
- Light sensitivity : Protect from UV exposure to prevent iodobenzene formation .
Q. What experimental designs are recommended for evaluating selectivity across kinase families?
- Kinome-wide profiling : Use PamStation® or KinomeScan® platforms to screen >400 kinases at 1 µM compound concentration .
- Counter-screening : Test against non-kinase targets (e.g., GPCRs, ion channels) to rule out off-target effects .
- Dose-response curves : Generate IC₅₀ values for top hits to rank selectivity (≥10-fold difference preferred) .
Q. How can isotope-labeled analogs be synthesized for pharmacokinetic studies?
- Radiolabeling : Introduce ¹²⁵I via halogen exchange using Na¹²⁵I and Pd catalysts .
- Stable isotopes : Synthesize [¹³C]-methyl or [²H]-labeled variants for LC-MS quantification in plasma .
- Metabolite ID : Use HRMS/MS to track iodine loss or glucuronidation in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
